

# 3-methylbenzaldehyde chemical structure and IUPAC name

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Compound of Interest		
Compound Name:	m-Tolualdehyde	
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# An In-depth Technical Guide to 3-Methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-methylbenzaldehyde, covering its chemical identity, physicochemical properties, and detailed synthesis protocols. The information is intended to support research and development activities where this compound is utilized as a key intermediate or building block.

## **Chemical Structure and IUPAC Name**

3-Methylbenzaldehyde, also commonly known as **m-tolualdehyde**, is an aromatic aldehyde. Its structure consists of a benzene ring substituted with a formyl group (-CHO) and a methyl group (-CH<sub>3</sub>) at the meta (1,3) positions.

- IUPAC Name: 3-methylbenzaldehyde[1]
- Synonyms: **m-Tolualdehyde**, 3-Tolualdehyde, m-Methylbenzaldehyde, 3-Formyltoluene[1][2]
- Molecular Formula: C<sub>8</sub>H<sub>8</sub>O[2]
- CAS Number: 620-23-5[2]



The presence of both the aldehyde and the methyl group on the aromatic ring makes 3-methylbenzaldehyde a versatile intermediate in organic synthesis, particularly in the manufacturing of pharmaceuticals, fragrances, and flavorings.

Visualization of 3-Methylbenzaldehyde's Chemical Structure

Caption: Chemical structure of 3-methylbenzaldehyde.

# **Physicochemical Properties**

A summary of key quantitative data for 3-methylbenzaldehyde is presented below. These properties are crucial for designing experimental conditions, purification procedures, and safety protocols.

Property	Value	Reference(s)
Molecular Weight	120.15 g/mol	_
Appearance	Colorless to slightly yellow liquid	
Density	1.019 g/cm³ at 25 °C	
Boiling Point	199-205 °C	
Melting Point	-11.00 °C	
Flash Point	78 °C	_
Refractive Index	1.541 at 21 °C/D	_
Water Solubility	Slightly soluble	_
LogP (Octanol/Water)	2.26 (estimated)	_
Stability	Stable under normal temperatures and pressures.  May be stabilized with hydroquinone.	

# **Experimental Protocols for Synthesis**

## Foundational & Exploratory





3-Methylbenzaldehyde can be synthesized through several established routes. The most common methods involve the oxidation of the corresponding methylarene precursor or the conversion of a benzyl halide.

This protocol describes a metal-free oxidation of 3-methylbenzyl alcohol to 3-methylbenzaldehyde using a hypervalent iodine reagent and a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). This method is efficient and proceeds under mild conditions.

#### Reaction Scheme:

Materials and Reagents:

- 3-Methylbenzyl alcohol
- (Diacetoxyiodo)benzene (PhI(OAc)<sub>2</sub>)
- TEMPO
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

#### Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-methylbenzyl alcohol (1.0 equivalent). Dissolve the alcohol in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).



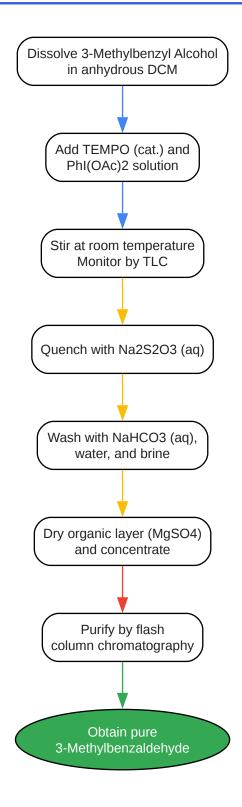




- Addition of Catalysts and Oxidant: Add TEMPO (0.1 equivalents) to the solution. In a separate container, dissolve (diacetoxyiodo)benzene (1.2 equivalents) in DCM.
- Reaction Execution: Add the (diacetoxyiodo)benzene solution dropwise to the stirring solution of the alcohol and TEMPO at room temperature. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
- Workup: Quench the reaction by adding saturated aqueous Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> solution to reduce excess oxidant. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO<sub>3</sub> solution, water, and brine.
- Isolation: Separate the organic layer, dry it over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 3-methylbenzaldehyde.

Workflow Diagram:





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Caption: Workflow for the synthesis of 3-methylbenzaldehyde.

The Sommelet reaction provides an alternative pathway for synthesizing aromatic aldehydes from benzyl halides. The process involves the reaction of 3-methylbenzyl halide (e.g., chloride



or bromide) with hexamine (hexamethylenetetramine), followed by hydrolysis to yield the aldehyde.

#### Reaction Pathway Overview:

- Formation of Quaternary Ammonium Salt: 3-Methylbenzyl halide reacts with hexamine to form a quaternary ammonium salt.
- Hydrolysis: The ammonium salt is then hydrolyzed with water, typically under acidic conditions, to produce 3-methylbenzaldehyde.

This method is particularly useful when the corresponding benzyl halide is readily available. The reaction mechanism involves the formation of a methyleneiminium ion intermediate which is subsequently hydrolyzed.

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# References

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